molecular formula C23H24N4O2S B2539213 N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946326-07-4

N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2539213
CAS No.: 946326-07-4
M. Wt: 420.53
InChI Key: IQZKMXUBMXLAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3,5-dimethylaniline, pyridine-4-carboxaldehyde, and other reagents necessary for cyclization and acylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Developing new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetamide derivatives with aromatic and heterocyclic substituents. Examples could be:

  • N-(3,5-dimethylphenyl)-acetamide
  • 2-(pyridin-4-yl)-acetamide
  • Cyclopenta[d]pyrimidine derivatives

Uniqueness

The uniqueness of N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-10-16(2)12-18(11-15)25-21(28)14-30-22-19-4-3-5-20(19)27(23(29)26-22)13-17-6-8-24-9-7-17/h6-12H,3-5,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZKMXUBMXLAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.